molecular formula C12H13FN2O2S B5728146 N-[(4-fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid

N-[(4-fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid

Cat. No.: B5728146
M. Wt: 268.31 g/mol
InChI Key: CDWQWPCILULKQO-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid is a synthetic compound featuring a morpholine ring substituted with a carbimidothioic acid group and a 4-fluorophenyl carbonyl moiety. This structure combines electron-withdrawing (fluorine) and hydrogen-bonding (carbonyl, thioamide) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4-fluoro-N-(morpholine-4-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S/c13-10-3-1-9(2-4-10)11(16)14-12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWQWPCILULKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid typically involves the reaction of 4-fluorobenzoyl chloride with morpholine, followed by the introduction of a carbimidothioic acid group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-[(4-fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding. The carbimidothioic acid moiety can act as a reactive site for further chemical modifications.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Modifications

N-Phenylmorpholine-4-carbothioamide ()
  • Structure : Replaces the 4-fluorophenyl carbonyl group with a simple phenyl ring.
  • The carbothioamide (C=S) group in the morpholine derivative may enhance metabolic stability compared to carboxamides (C=O).
  • Physicochemical Data :

    Parameter N-Phenylmorpholine-4-carbothioamide Target Compound (Inferred)
    Molecular Formula C11H14N2OS C12H12FN2O2S
    Molecular Weight 222.30 g/mol ~267.30 g/mol
    logP (clogP) ~1.8 (estimated) ~2.1–2.5 (higher polarity due to fluorine)
4-Fluorophenyl-Substituted Amides ()
  • Examples: F4 (N-(4-fluorophenyl)-amide furan-2-carboxylic acid): Demonstrated antiproliferative activity (LD50 = 12.5 µM in A431 cells) . N-(4-fluorophenyl)maleimide (19): IC50 = 5.18 µM against monoacylglycerol lipase (MGL) .
  • Key Insights :
    • Fluorine at the para position enhances electronegativity, improving binding to polar enzyme pockets without significant steric effects .
    • Thiophene analogs (e.g., T3 in ) showed stronger correlations between lipophilicity (clogP) and activity than furan derivatives, suggesting heterocycle choice impacts bioavailability .

Halogen Substitution Effects ()

A study on halogenated maleimides revealed minimal differences in MGL inhibition between fluorine (IC50 = 5.18 µM), chlorine (7.24 µM), bromine (4.37 µM), and iodine (4.34 µM) substituents. This suggests:

  • Electronic effects (e.g., fluorine’s electronegativity) may dominate over steric effects in certain targets.
  • The para-fluorophenyl group in the target compound may optimize binding without compromising activity due to size.

Antiproliferative Activity ()

  • Lipophilicity Trends : Thiophene derivatives (clogP ~3.0) exhibited stronger antiproliferative effects than furan analogs (clogP ~2.5), highlighting the role of heterocycles in modulating logP and activity .

Enzyme Inhibition ()

  • MGL Inhibition : Fluorophenyl maleimides (IC50 ~5 µM) performed comparably to bulkier halogens, indicating target tolerance for small substituents .
  • Thioamide vs. Maleimide : The carbimidothioic acid group in the target compound may offer unique binding modes (e.g., sulfur-mediated interactions) compared to maleimide’s α,β-unsaturated carbonyl.

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